9H-Purine-2,6-diamine, N2-(2-aminocyclohexyl)-N6-(3-chlorophenyl)-9-ethyl-, cis-

Catalog No.
S006423
CAS No.
190653-73-7
M.F
C19H24ClN7
M. Wt
385.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9H-Purine-2,6-diamine, N2-(2-aminocyclohexyl)-N6-(...

CAS Number

190653-73-7

Product Name

9H-Purine-2,6-diamine, N2-(2-aminocyclohexyl)-N6-(3-chlorophenyl)-9-ethyl-, cis-

IUPAC Name

2-N-[(1R,2S)-2-aminocyclohexyl]-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine

Molecular Formula

C19H24ClN7

Molecular Weight

385.9 g/mol

InChI

InChI=1S/C19H24ClN7/c1-2-27-11-22-16-17(23-13-7-5-6-12(20)10-13)25-19(26-18(16)27)24-15-9-4-3-8-14(15)21/h5-7,10-11,14-15H,2-4,8-9,21H2,1H3,(H2,23,24,25,26)/t14-,15+/m0/s1

InChI Key

UTBSBSOBZHXMHI-LSDHHAIUSA-N

SMILES

CCN1C=NC2=C(N=C(N=C21)NC3CCCCC3N)NC4=CC(=CC=C4)Cl

Synonyms

CGP 74514A, CGP-74514A, CGP74514A, N(2)-(2-aminocyclohexyl)-N(6)-(3-chlorophenyl)-9-ethyl-9H-purine-2,6-diamine

Canonical SMILES

CCN1C=NC2=C(N=C(N=C21)NC3CCCCC3N)NC4=CC(=CC=C4)Cl

Isomeric SMILES

CCN1C=NC2=C(N=C(N=C21)N[C@@H]3CCCC[C@@H]3N)NC4=CC(=CC=C4)Cl

Description

The exact mass of the compound 9H-Purine-2,6-diamine, N2-(2-aminocyclohexyl)-N6-(3-chlorophenyl)-9-ethyl-, cis- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Purines - Adenine - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

9H-Purine-2,6-diamine, N2-(2-aminocyclohexyl)-N6-(3-chlorophenyl)-9-ethyl-, cis- is a complex organic compound classified under purines, which are essential components of nucleic acids. This particular compound has the molecular formula C19H24ClN7 and a molecular weight of approximately 385.894 g/mol. Its structure features a purine base modified with a cyclohexylamine side chain and a chlorophenyl group, contributing to its unique chemical properties and biological activities. The compound is also known by its identifier CID 2794188 in chemical databases .

The chemical reactivity of 9H-Purine-2,6-diamine is largely determined by its functional groups. It can participate in various reactions typical of amines and purines, including:

  • Nucleophilic substitutions: The amine groups can act as nucleophiles, allowing for substitution reactions with electrophiles.
  • Acid-base reactions: The amino groups can accept protons, making the compound basic and allowing it to form salts.
  • Formation of derivatives: The presence of the chlorophenyl group enables further chemical modifications, such as halogenation or coupling reactions.

These reactions can be utilized in synthesizing derivatives or conjugates for research and pharmaceutical applications.

Research indicates that 9H-Purine-2,6-diamine exhibits significant biological activity, particularly in the context of pharmacology. It has been studied for its potential as an inhibitor of specific enzymes involved in purine metabolism. Some notable biological activities include:

  • Antiproliferative effects: It has shown potential in inhibiting the growth of certain cancer cell lines.
  • Enzyme inhibition: The compound may inhibit enzymes such as adenosine deaminase, which plays a crucial role in purine metabolism.
  • Neuroprotective properties: Preliminary studies suggest it could have neuroprotective effects, making it a candidate for further exploration in neurodegenerative diseases.

The synthesis of 9H-Purine-2,6-diamine typically involves multi-step organic synthesis techniques. Common methods include:

  • Starting from purine derivatives: Utilizing existing purine structures and modifying them through alkylation or amination processes.
  • Cyclization reactions: Forming the bicyclic structure characteristic of purines through cyclization techniques involving appropriate precursors.
  • Functional group modifications: Introducing the chlorophenyl and cyclohexylamine groups via electrophilic aromatic substitution or nucleophilic addition.

These methods require careful control of reaction conditions to ensure high yields and purity .

9H-Purine-2,6-diamine has several applications across various fields:

  • Pharmaceutical development: Due to its biological activity, it is being explored as a lead compound for developing new drugs targeting cancer and metabolic disorders.
  • Biochemical research: It serves as a tool in studying purine metabolism and enzyme kinetics.
  • Chemical biology: Its ability to interact with biological macromolecules makes it useful for probing cellular pathways.

Interaction studies have revealed that 9H-Purine-2,6-diamine can interact with various biomolecules:

  • Protein binding: It shows affinity for certain proteins involved in signal transduction pathways.
  • DNA/RNA interactions: Investigations into how it binds to nucleic acids are ongoing, aiming to understand its potential effects on genetic material.

These studies are crucial for elucidating its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 9H-Purine-2,6-diamine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
CGP-74514A (hydrochloride)Similar purine structure with different substituentsEnhanced solubility; used in neurological studies
9H-Purine-2,6-diamine, N2-(cyclohexyl)-N6-(phenyl)Lacks chlorine substitutionDifferent biological activity profile
AcyclovirPurine analog with antiviral propertiesPrimarily used in treating viral infections

These compounds highlight the diversity within the purine family while emphasizing the unique attributes of 9H-Purine-2,6-diamine due to its specific substitutions .

XLogP3

3.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

385.1781715 g/mol

Monoisotopic Mass

385.1781715 g/mol

Heavy Atom Count

27

UNII

7LQ52UF48A

Wikipedia

Cgp-74514

Dates

Modify: 2024-02-18

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